molecular formula C19H26N2O4S B12227286 N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No.: B12227286
M. Wt: 378.5 g/mol
InChI Key: UTXISCGPCCNAJU-UHFFFAOYSA-N
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Description

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiomorpholine ring, an oxane ring, and a benzodioxine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multi-step organic reactions. The initial step often includes the formation of the thiomorpholine ring, followed by the introduction of the oxane ring. The benzodioxine moiety is then incorporated through a series of condensation reactions. The final step involves the formation of the carboxamide group under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., nitric acid, halogens). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted benzodioxine derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiomorpholine derivatives, oxane-containing molecules, and benzodioxine analogs. Examples include:

Uniqueness

N-{[4-(thiomorpholin-4-yl)oxan-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H26N2O4S

Molecular Weight

378.5 g/mol

IUPAC Name

N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

InChI

InChI=1S/C19H26N2O4S/c22-18(17-13-24-15-3-1-2-4-16(15)25-17)20-14-19(5-9-23-10-6-19)21-7-11-26-12-8-21/h1-4,17H,5-14H2,(H,20,22)

InChI Key

UTXISCGPCCNAJU-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CNC(=O)C2COC3=CC=CC=C3O2)N4CCSCC4

Origin of Product

United States

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